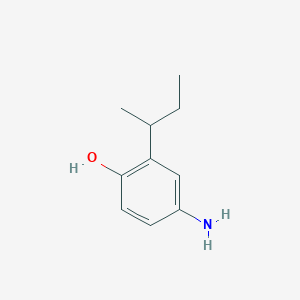

4-Amino-2-(butan-2-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-amino-2-butan-2-ylphenol |

InChI |

InChI=1S/C10H15NO/c1-3-7(2)9-6-8(11)4-5-10(9)12/h4-7,12H,3,11H2,1-2H3 |

InChI Key |

JUSBZKRCCQLICT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)N)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Butan 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group is a powerful activating group, meaning it increases the reactivity of the aromatic ring towards electrophilic attack. It achieves this by donating electron density to the ring through a resonance effect.

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The hydroxyl and amino groups are strong activating and ortho-, para-directing substituents. libretexts.org This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In 4-Amino-2-(butan-2-yl)phenol, the para position relative to the hydroxyl group is occupied by the amino group. The positions ortho to the hydroxyl group are C3 and C5. The C2 position is already substituted with the sec-butyl group.

The combined directing effects of the hydroxyl, amino, and sec-butyl groups determine the regioselectivity of electrophilic aromatic substitution reactions. Both the -OH and -NH2 groups strongly activate the ring and direct incoming electrophiles to their ortho and para positions. libretexts.orgpressbooks.publumenlearning.com The sec-butyl group is a weak activating group and is also an ortho-, para-director. libretexts.org

The positions on the ring and their activation are as follows:

C3: Ortho to the -NH2 group and meta to the -OH group.

C5: Ortho to the -OH group and meta to the -NH2 group.

C6: Ortho to the -NH2 group and para to the sec-butyl group.

Due to the powerful activating and directing nature of the hydroxyl and amino groups, electrophilic substitution is highly favored at the positions ortho and para to them. libretexts.orgorganicchemistrytutor.com Given that the para position to the -OH is occupied by the -NH2 group (and vice-versa), the primary sites for electrophilic attack will be the positions ortho to these groups. The sec-butyl group at C2 introduces steric hindrance, which may disfavor substitution at the adjacent C3 position. Therefore, substitution is most likely to occur at the C5 position, which is ortho to the hydroxyl group and meta to the amino group, and less sterically hindered.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | C1 | Strongly Activating libretexts.org | Ortho, Para libretexts.org |

| -C4H9 (sec-Butyl) | C2 | Weakly Activating libretexts.org | Ortho, Para libretexts.org |

| -NH2 (Amino) | C4 | Strongly Activating libretexts.org | Ortho, Para libretexts.org |

Phenolate (B1203915) Formation and Redox Properties

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenolate anion. The presence of the electron-donating amino and sec-butyl groups is expected to decrease the acidity (increase the pKa) of the phenol compared to unsubstituted phenol. Aminophenols are known to be amphoteric, capable of acting as weak acids or bases. chemcess.com

Phenols and their derivatives are susceptible to oxidation. libretexts.org The presence of the strongly electron-donating amino group makes this compound particularly easy to oxidize. chemcess.com The oxidation of p-aminophenol can lead to the formation of p-benzoquinoneimine, which can then hydrolyze to p-benzoquinone. ua.es One-electron redox potentials for numerous substituted phenols and anilines have been determined using techniques like pulse radiolysis, providing a quantitative measure of their ease of oxidation. osti.govacs.org The specific redox potential of this compound would be influenced by its particular substitution pattern.

Participation in Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction results from the functionality formed in the previous step. illinois.edursc.org These reactions are highly efficient for building molecular complexity. globalresearchonline.net While specific cascade reactions involving this compound are not documented, aminophenol derivatives can participate in such sequences. For instance, cascade reactions have been developed for the synthesis of meta-aminophenol derivatives, highlighting the utility of the aminophenol scaffold in complex transformations. nih.gov The reactive hydroxyl and amino groups of this compound make it a potential candidate for designing novel cascade sequences.

Reactivity of the Aromatic Amine Moiety

The amino (-NH2) group, like the hydroxyl group, is a potent activating group that significantly influences the molecule's reactivity.

Electrophilic Aromatic Substitution Directing Effects

The amino group is one of the strongest activating groups for electrophilic aromatic substitution. libretexts.org It donates electron density to the aromatic ring via a powerful resonance effect, stabilizing the carbocation intermediate formed during the reaction. wikipedia.org This effect is stronger than that of the hydroxyl group.

As an ortho-, para-director, the amino group at the C4 position directs incoming electrophiles to the C3 and C5 positions (ortho) and the C1 position (para). The para position is already occupied by the hydroxyl group. The directing effects of the -NH2 and -OH groups are therefore synergistic in activating the ring, but competitive in terms of directing the incoming electrophile to the C3 and C5 positions. As mentioned in section 3.1.1, steric hindrance from the sec-butyl group at C2 will likely favor substitution at C5.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Probable Major Product | Rationale |

|---|---|---|

| Nitration (HNO3/H2SO4) | 4-Amino-2-(butan-2-yl)-5-nitrophenol | The -OH and -NH2 groups are strong ortho-, para-directors. The C5 position is ortho to the -OH and meta to the -NH2, and is less sterically hindered than C3. |

| Bromination (Br2) | 4-Amino-5-bromo-2-(butan-2-yl)phenol | Similar to nitration, substitution is directed to the activated, less hindered position. Polybromination is possible due to high ring activation. libretexts.org |

| Friedel-Crafts Acylation (RCOCl/AlCl3) | Reaction may be complex | The amino group can react with the Lewis acid catalyst (AlCl3), deactivating the ring. Protection of the amino group (e.g., as an amide) would be necessary. libretexts.org |

Reactions with Nitrous Acid and Diazotization

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), to form diazonium salts. scialert.netuomosul.edu.iqresearchgate.net This reaction is known as diazotization. The resulting diazonium salt of this compound would have a diazonium group (-N2+) in place of the amino group.

However, the presence of the activating hydroxyl group on the same ring complicates this reaction. Phenols are highly reactive toward the diazonium salt itself in a process called azo coupling. journalcsij.com Therefore, the diazotization of this compound could lead to intermolecular coupling between the newly formed diazonium salt and an unreacted molecule of the starting aminophenol, potentially forming polymeric azo dyes. In the case of 4-aminophenols, the diazotization can also lead to the formation of diazo quinones, which are versatile reagents in organic synthesis. researchgate.net

Acylation and Alkylation Reactions of the Amine

The amino group (-NH2) of this compound is a primary nucleophile and readily participates in acylation and alkylation reactions. These reactions target the nitrogen atom, leading to the formation of N-substituted derivatives.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the amine undergoes N-acylation to form amides. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. The phenolic hydroxyl group can also be acylated, and competitive O-acylation can occur. Using an excess of the acylating agent can lead to the formation of O,N-diacylated products. chemcess.com The migration of an acyl group from the oxygen to the nitrogen atom has been observed in acylated aminophenol derivatives. chemcess.com

Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents. This reaction introduces alkyl groups onto the nitrogen atom. As with acylation, the hydroxyl group can also compete for the alkylating agent. The sulfonamide moiety has been shown to be important for enantioselectivity control in certain N-alkylation reactions of axially chiral amino phenols. nih.gov

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-(4-hydroxy-3-(butan-2-yl)phenyl)acetamide |

| N-Alkylation | Methyl Iodide | 2-(Butan-2-yl)-4-(methylamino)phenol |

| O,N-Diacylation | Excess Acetic Anhydride (B1165640) | 4-acetamido-2-(butan-2-yl)phenyl acetate |

Oxidation Pathways of Aminophenols

Aminophenols are susceptible to oxidation, a characteristic that is central to their chemical behavior. 2-Aminophenol (B121084) and 4-aminophenol (B1666318), in particular, are easily oxidized by various agents, including air, enzymes, and chemical oxidants, often leading to the formation of intensely colored polymeric structures. chemcess.com

The initial step in the oxidation of a p-aminophenol, such as this compound, is the formation of a p-quinone imine. ua.es This is a highly reactive intermediate. The electrochemical oxidation of p-aminophenol leads to the formation of p-quinonimine, which is stabilized by conjugation. ua.es In enzymatic systems, such as those involving horseradish peroxidase or tyrosinase, the oxidation proceeds via a one-electron transfer to form a free radical intermediate (p-aminophenoxy free radical). nih.govnih.gov These reactive species can then undergo further reactions, including polymerization or coupling, to form complex dyes and polymeric materials. nih.gov The autoxidation of 2-aminophenol can lead to the formation of 2-aminophenoxazin-3-one. chemcess.comresearchgate.net

| Oxidation Condition | Initial Product | Final Product Type | Reference |

|---|---|---|---|

| Electrochemical | Cation Radical | Quinone imine | ua.es |

| Enzymatic (Peroxidase) | Aminophenoxy Free Radical | Polymeric materials, Indophenol | nih.gov |

| Chemical (e.g., Iron(III) chloride) | Quinone imine | 2-Aminophenoxazin-3-one (from o-aminophenol) | chemcess.com |

Influence of the Butan-2-yl Substituent on Reactivity

The butan-2-yl group at the C2 position significantly modulates the reactivity of the aminophenol core through both steric and electronic effects.

Steric Hindrance Effects

Steric hindrance arises from the spatial arrangement of atoms and is a consequence of nonbonding interactions that slow chemical reactions due to steric bulk. wikipedia.org The butan-2-yl group is a bulky secondary alkyl substituent. Its position ortho to the hydroxyl group and meta to the amino group creates significant steric crowding around the C1, C2, and C3 positions of the aromatic ring.

This steric bulk can:

Hinder Electrophilic Aromatic Substitution: It impedes the approach of electrophiles to the C3 position, which would otherwise be activated by the hydroxyl group. Bulky directing groups generally show a strong preference for substitution at the less sterically hindered para position over the ortho position. youtube.com

Influence Reactions at the Hydroxyl Group: The accessibility of the phenolic -OH group for reactions like O-alkylation or O-acylation may be reduced compared to an unhindered phenol. wikipedia.org

Control Regioselectivity: By physically blocking certain sites, the substituent directs incoming reagents to more accessible positions on the molecule, thereby controlling the regioselectivity of reactions. wikipedia.org

Electronic Perturbations

The butan-2-yl group also influences the molecule's reactivity through electronic effects. As an alkyl group, it primarily acts as an electron-donating group (EDG) through an inductive effect (+I).

This electron-donating nature results in:

Activation of the Aromatic Ring: The butan-2-yl group increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. Activating groups generally direct incoming electrophiles to the ortho and para positions. youtube.com In this molecule, the directing effects of the powerful activating -OH and -NH2 groups are dominant.

Increased Basicity of the Amine: By pushing electron density into the ring, the butan-2-yl group can slightly increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted aminophenol.

Decreased Acidity of the Phenol: The electron-donating effect destabilizes the corresponding phenoxide anion, making the hydroxyl group less acidic.

Cyclization and Heterocyclic Compound Formation

The arrangement of functional groups in aminophenols can allow for intramolecular cyclization reactions to form various heterocyclic compounds.

Formation of Benzoxazoles from 2-Aminophenols

Benzoxazoles are an important class of heterocyclic compounds that can be synthesized from 2-aminophenols (where the amino and hydroxyl groups are ortho to each other). nih.govrsc.org The traditional and most common method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as aldehydes, ketones, or esters, often under acidic or thermal conditions. nih.gov

Numerous modern synthetic protocols have been developed, utilizing a wide range of substrates and catalysts. nih.govrsc.org For example, 2-aminophenols can react with β-diketones in the presence of a Brønsted acid and copper iodide (CuI) to yield 2-substituted benzoxazoles. organic-chemistry.org Another method involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols, followed by intramolecular cyclization. rsc.org The choice of catalyst, which can range from metal catalysts to nanocatalysts and ionic liquids, and reaction conditions can be tailored to accommodate various substituents on the 2-aminophenol ring. nih.gov

It is critical to note, however, that this compound, being a para-aminophenol, cannot undergo this specific intramolecular cyclization to form a benzoxazole (B165842) ring, as the requisite ortho-positioning of the amine and hydroxyl groups is absent.

| Reactant | Catalyst/Conditions | Reference |

|---|---|---|

| Aromatic/Aliphatic Aldehydes | Fluorophosphoric acid / Ethanol, RT | nih.gov |

| β-Diketones | TsOH·H₂O, CuI / Acetonitrile (B52724), 80°C | organic-chemistry.org |

| Alkynones | Copper catalyst | rsc.org |

| DMF Derivatives | Imidazolium chloride | nih.gov |

Schiff Base Formation with Substituted Aminophenols

The formation of a Schiff base, characterized by a carbon-nitrogen double bond (imine), typically occurs through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). A direct reaction between two primary amines, such as this compound and another substituted aminophenol, to form an imine linkage is not a standard condensation pathway. Instead, such a transformation requires oxidative conditions, proceeding through a mechanism known as oxidative coupling.

While specific research detailing the oxidative coupling of this compound with other substituted aminophenols is not extensively documented in scientific literature, the reactivity can be inferred from studies on analogous aminophenol compounds. These reactions are significant in the synthesis of dyes and heterocyclic structures. The general mechanism involves the oxidation of one aminophenol molecule to a highly reactive quinone imine intermediate. This intermediate is then susceptible to nucleophilic attack by a second aminophenol molecule, leading to a coupled product which can undergo further oxidation and rearrangement.

Detailed Research Findings from Analogous Systems

Studies on various substituted aminophenols, particularly ortho-aminophenols, provide insight into this transformation. The enzymatic or chemical oxidation of o-aminophenols is a well-established route for synthesizing phenoxazinone structures. nih.govresearchgate.net The mechanism is understood to proceed through several key steps:

Initial Oxidation: The first molecule of the aminophenol is oxidized by two electrons to form a quinone imine. nih.gov This step is often catalyzed by enzymes like phenoxazinone synthase or by chemical oxidants.

Nucleophilic Attack: A second molecule of aminophenol acts as a nucleophile, attacking the electron-deficient quinone imine intermediate. nih.govresearchgate.net

Further Oxidation and Cyclization: The resulting dimeric adduct undergoes subsequent oxidation and intramolecular cyclization steps to yield the stable heterocyclic product. nih.gov

Research has shown that the specific substituents on the aminophenol ring can influence the reaction pathway and the stability of the intermediates. For instance, studies using substituted 2-aminophenols have allowed for the isolation of intermediates, confirming a mechanism where a quinone imine is trapped by a second aminophenol molecule. nih.gov Depending on the substitution pattern, the reaction can be blocked at different stages, such as the formation of the initial quinone imine or a dihydro-phenoxazinone intermediate. nih.govrsc.org This highlights the critical role that the position and electronic nature of substituents play in directing the outcome of the reaction.

Electrochemical studies also support this reactivity pattern, indicating that the oxidation of o-aminophenol derivatives is often accompanied by a dimerization reaction. researchgate.net Furthermore, copper-catalyzed cross-dehydrogenative coupling reactions have been developed for p-aminophenol derivatives to react with other arylamines, proceeding smoothly with air as the terminal oxidant, which underscores the feasibility of such oxidative C-N bond formations. rsc.org

The table below summarizes findings from studies on the oxidative coupling of various substituted aminophenols, which serve as a model for the potential reactivity of this compound.

Interactive Table: Oxidative Coupling Reactions of Substituted Aminophenols (Analogous Systems)

| Reactant(s) | Catalyst/Oxidant | Product Type | Research Finding | Reference |

| 2-Aminophenol | Phenoxazinone synthase (a copper-containing oxidase) | 2-Aminophenoxazinone | Catalyzes a complex 6-electron oxidation via a quinone imine intermediate. | nih.gov |

| Substituted 2-Aminophenols | Phenoxazinone synthase | Blocked Intermediates (e.g., quinone imines, dihydro-phenoxazinones) | Substituents can block the reaction at various stages, helping to elucidate the mechanism. | nih.govrsc.org |

| o-Aminophenol | Copper(II) complexes / O₂ | 2-Aminophenoxazinone | Biomimetic systems mimicking phenoxazinone synthase activity. | researchgate.net |

| p-Aminophenol derivatives and Arylamines | Copper catalyst / Air | C2-Aminated p-Aminophenols | Demonstrates selective cross-dehydrogenative C-N coupling. | rsc.org |

| o-Aminophenol | Electrochemical Oxidation | Dimerized Products | Oxidation is accompanied by dimerization. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Amino-2-(butan-2-yl)phenol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum would show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons would appear as distinct signals in the downfield region (typically 6.0-7.5 ppm). The protons of the sec-butyl group would present as a complex pattern of multiplets in the aliphatic region (typically 0.8-3.0 ppm). The protons of the amine (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would display a unique signal for each carbon atom. The aromatic carbons would resonate in the 110-160 ppm range, with the carbons attached to the oxygen and nitrogen atoms appearing at the more downfield end of this range. The aliphatic carbons of the sec-butyl group would be found in the upfield region (typically 10-40 ppm).

A representative table for the expected, though not experimentally documented, NMR data is shown below.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic H | ~6.5 - 7.0 | d, dd, s | Aromatic C-O | ~145 - 155 |

| -OH | Variable | br s | Aromatic C-N | ~140 - 150 |

| -NH₂ | Variable | br s | Aromatic C-C | ~120 - 130 |

| CH (sec-butyl) | ~2.8 - 3.2 | m | Aromatic C-H | ~115 - 125 |

| CH₂ (sec-butyl) | ~1.4 - 1.7 | m | CH (sec-butyl) | ~30 - 40 |

| CH₃ (sec-butyl, doublet) | ~1.1 - 1.3 | d | CH₂ (sec-butyl) | ~25 - 35 |

| CH₃ (sec-butyl, triplet) | ~0.7 - 0.9 | t | CH₃ (sec-butyl) | ~10 - 20 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound as C₁₀H₁₅NO (monoisotopic mass: 165.1154 Da).

While experimental fragmentation data is not available, computational tools predict the collision cross section (CCS) for various adducts of the compound, providing insight into its shape and size in the gas phase. The primary fragmentation pathway would likely involve the cleavage of the C-C bond between the aromatic ring and the sec-butyl group (benzylic cleavage), which is a favored process due to the stability of the resulting radical.

The following table presents predicted mass-to-charge ratios (m/z) and collision cross section values for the hydrochloride salt of the title compound. rsc.org

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 166.12265 | 136.4 |

| [M+Na]⁺ | 188.10459 | 148.0 |

| [M+NH₄]⁺ | 183.14919 | 144.8 |

| [M+K]⁺ | 204.07853 | 142.3 |

| [M-H]⁻ | 164.10809 | 138.7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The presence of the hydroxyl (-OH) and amino (-NH₂) groups would be indicated by broad and sharp bands, respectively, in the 3200-3600 cm⁻¹ region. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the sec-butyl group would be observed just below 3000 cm⁻¹. Aromatic C=C double bond stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

A table of expected IR absorptions is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching, broad | ~3200 - 3600 |

| N-H (Amine) | Stretching, sharp | ~3300 - 3500 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~2850 - 2960 |

| C=C (Aromatic) | Stretching | ~1450 - 1600 |

| C-O (Phenol) | Stretching | ~1200 - 1260 |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The chromophore in this compound is the substituted benzene (B151609) ring. Phenolic compounds typically exhibit strong π → π* transitions. For comparison, the parent compound 4-aminophenol (B1666318) shows absorption maxima around 230 nm and 290 nm. It is expected that this compound would display a similar UV-Vis profile, with absorption maxima (λ_max) in the 230-300 nm range, characteristic of a substituted aminophenol. The exact positions and intensities of these bands would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure (if applicable to a derivative)

To date, no public crystal structure determination for this compound has been reported. Should the compound or a suitable derivative be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles in the solid state. It would also reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine and hydroxyl groups.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional structure of 4-Amino-2-(butan-2-yl)phenol with high precision. Methods such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-31G*, to solve the Schrödinger equation in an approximate manner. acs.org The resulting optimized geometry corresponds to the lowest energy conformation of the molecule on its potential energy surface.

The optimized structure provides crucial information about the spatial arrangement of the amino, hydroxyl, and sec-butyl groups on the phenol (B47542) ring. This data is essential for understanding how the molecule interacts with its environment.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative and represents typical values derived from DFT calculations for phenolic compounds. Specific experimental or calculated values for this exact molecule may vary.)

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-O (hydroxyl) | 1.365 |

| C-N (amino) | 1.401 | |

| C-C (ring-butyl) | 1.518 | |

| Bond Angle (°) | C-C-O | 119.5 |

| C-C-N | 121.0 | |

| C-C-C (ring-butyl) | 122.3 | |

| Dihedral Angle (°) | C(1)-C(2)-C(sec-butyl)-C(ethyl) | -75.4 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to explain and predict the chemical reactivity of molecules. imperial.ac.uk The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary participants in chemical reactions. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. researchgate.net For this compound, the electron-donating amino and hydroxyl groups are expected to raise the HOMO energy, influencing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative, representing typical values for aminophenol derivatives.)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -0.20 |

| HOMO-LUMO Gap (ΔE) | 5.05 |

Potential Energy Surface (PES) Studies

Potential Energy Surface (PES) studies are computational methods used to explore the conformational landscape of a molecule. researchgate.net A PES is a mathematical relationship that maps the energy of a molecule as a function of its geometry. researchgate.netarxiv.org For this compound, PES scans are particularly useful for investigating the rotation around the single bond connecting the butan-2-yl group to the phenol ring.

By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be generated. This profile helps identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net This information is vital for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Table 3: Illustrative Potential Energy Scan Data for Rotation of the Butan-2-yl Group (Note: This data is hypothetical, illustrating the concept of a PES scan.)

| Dihedral Angle C(1)-C(2)-C-C (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 3.5 | Eclipsed (Transition State) |

| 60 | 0.2 | Gauche |

| 120 | 3.8 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, such as the synthesis of this compound. By modeling the reaction pathway, chemists can identify intermediates, locate transition states, and calculate activation energies. This provides a detailed picture of how reactants are converted into products.

For instance, studying the amination or alkylation of a phenol precursor would involve mapping the energy profile of the reaction. Computational analysis can help determine whether the reaction proceeds through a concerted or stepwise mechanism, and it can predict the regioselectivity of the substitution on the phenol ring. mdpi.com These theoretical insights can guide the optimization of synthetic routes to improve yields and reduce byproducts.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is crucial for structure verification. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netresearchgate.net These predicted shifts can be compared with experimental spectra to confirm the molecular structure. uobasrah.edu.iq

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.net This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions within the molecule, such as π→π* transitions in the aromatic ring. researchgate.net

Table 4: Predicted NMR and UV-Vis Spectroscopic Data for this compound (Note: This data is illustrative and represents typical values for similar compounds.)

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | 6.6 - 6.8 | Aromatic protons |

| δ (ppm) | 4.5 - 5.5 | -OH, -NH₂ protons | |

| δ (ppm) | 0.8 - 2.8 | sec-Butyl protons | |

| ¹³C NMR | δ (ppm) | 145 - 155 | C-OH |

| δ (ppm) | 115 - 140 | Aromatic carbons | |

| δ (ppm) | 15 - 40 | sec-Butyl carbons | |

| UV-Vis (in Ethanol) | λmax 1 (nm) | ~235 | π→π* transition |

| λmax 2 (nm) | ~290 | n→π* transition |

Topological Studies for Electron Density Distribution (e.g., ELF, LOL, ALIE, RDG)

Topological analysis of the electron density provides deep insights into the nature of chemical bonding and intermolecular interactions. researchgate.netresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the localization of electrons in a molecule. researchgate.netniscpr.res.in They are used to visualize electron pairs, distinguishing between core electrons, covalent bonds, and lone pairs. jussieu.fr This analysis helps to confirm the Lewis structure of this compound and understand the electronic structure of its functional groups. niscpr.res.in

Reduced Density Gradient (RDG): RDG analysis is a technique used to identify and visualize weak non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds. researchgate.netresearchgate.net By plotting the RDG against the electron density, large, low-density regions corresponding to NCIs can be identified. For this compound, RDG analysis would be able to map the intramolecular hydrogen bond between the hydroxyl and amino groups, if present, as well as other steric interactions.

Average Local Ionization Energy (ALIE): ALIE is a property calculated on the molecular surface that indicates the regions most susceptible to electrophilic attack. Lower ALIE values correspond to sites that are more reactive. This analysis can highlight the reactivity of the aromatic ring, which is activated by the electron-donating substituents. dntb.gov.ua

Research Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Fine Chemical Production

Substituted aminophenols are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. While direct documentation for 4-Amino-2-(butan-2-yl)phenol is not extensively available, analogous compounds like 2-amino-4-tert-butylphenol (B71990) are known to serve as precursors for biologically significant molecules such as 2-(pyridyl)benzoxazole derivatives. The amino and hydroxyl groups on the aromatic ring of this compound allow for a variety of chemical transformations. These functional groups can be selectively protected and reacted to build more complex molecular architectures. For instance, the amino group can undergo diazotization, acylation, or alkylation, while the phenolic hydroxyl group can be etherified or esterified. This dual reactivity makes it a potentially valuable building block for creating a library of diverse compounds for screening in drug discovery and other applications. The synthesis of important pharmaceutical intermediates often involves the use of substituted aminophenols. google.com

Precursors for Polymer and Resin Synthesis

Phenolic compounds and aromatic amines are fundamental monomers in the production of various polymers and resins. For example, polymers have been synthesized from related compounds such as 4-(2-methylbutan-2-yl)phenol (p-tert-amylphenol) with formaldehyde. chemsrc.com Furthermore, poly(2-amino-4-tert-butylphenol) has been synthesized through oxidative polymerization, indicating that aminophenol structures can be polymerized. sigmaaldrich.com By analogy, this compound could potentially serve as a monomer or a co-monomer in polymerization reactions. The amino and hydroxyl functionalities offer reactive sites for polycondensation or other polymerization processes, potentially leading to the formation of polyamides, polyesters, or phenolic resins with specific properties imparted by the sec-butyl group, such as improved solubility in organic solvents or modified thermal stability.

Development of Advanced Materials

The unique electronic and structural features of aminophenols make them attractive candidates for the development of advanced materials with tailored optical, electronic, and catalytic properties.

Components in Organic Light-Emitting Devices (OLEDs) (by analogy to related phenols)

Organic Light-Emitting Diodes (OLEDs) are constructed from layers of organic materials that emit light when an electric current is applied. The performance of these devices is highly dependent on the properties of the organic molecules used, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com Phenol (B47542) derivatives, and specifically aminophenols, are among the classes of organic compounds investigated for use in OLEDs. mdpi.comambeed.com For example, various aminophenol derivatives have been synthesized and studied as part of the development of new materials for OLEDs. mdpi.com These molecules can be incorporated into the hole injection layer (HIL), hole transport layer (HTL), or as part of the emissive layer. acs.orgresearchgate.net The amino group generally acts as an electron-donating group, which can help in tuning the electronic properties of the molecule. Therefore, by analogy to these related compounds, this compound could be explored as a component in the design and synthesis of new materials for OLED applications.

Materials for Catalysis and Redox Mediation

Aminophenol derivatives have demonstrated significant utility in the fields of catalysis and redox mediation. They can act as ligands for transition metals, forming complexes that catalyze a variety of organic transformations. bohrium.com For instance, cobalt complexes with Schiff base ligands derived from o-aminophenols have been shown to be effective catalysts for the aerobic oxidation of other o-aminophenols. ua.pt The catalytic activity is influenced by the coordination environment around the metal center. ua.pt

Furthermore, certain aminophenols can function as effective redox mediators. In a study on thiol-disulfide exchange reactions, 4-amino-2,6-diphenylphenol (B1268537) was identified as a highly effective redox mediator, significantly reducing the anodic overvoltage required for thiol oxidation. chimicatechnoacta.ru This suggests that the aminophenol moiety can facilitate electron transfer processes. Given these precedents, this compound could be investigated as a ligand for creating novel catalysts or as a redox mediator in various chemical processes. The specific substitution pattern may influence the stability, solubility, and catalytic or redox activity of the resulting materials.

Synthesis of Bioactive Analogues and Scaffolds (excluding direct biological activity, focus on synthetic utility)

The aminophenol scaffold is a common feature in many biologically active compounds. The synthetic utility of substituted aminophenols lies in their role as starting materials for the construction of more complex molecules with potential therapeutic applications. For example, 2-amino-4-tert-butylphenol is a key reactant in the synthesis of prolinamide phenols, which act as organocatalysts, and N-(2-hydroxy-4-tert-butylphenyl)-acetamide, an intermediate for sensor molecules. sigmaaldrich.com Similarly, various aminophenol derivatives are synthesized as precursors to new nitrogen-containing heterocycles with potential pharmacological properties. researchgate.net

The structure of this compound provides a scaffold that can be readily modified. The amino and hydroxyl groups are handles for introducing a wide range of other functional groups and for building larger, more complex structures. This makes it a useful starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening in the search for new bioactive molecules. mdpi.com

Design of Ligands for Coordination Chemistry

Aminophenols are highly versatile ligands in coordination chemistry due to their ability to coordinate with a wide variety of metal ions in different ways. mdpi.com They are di- or polydentate Lewis bases that can form stable metal complexes. mdpi.comresearchgate.net The resulting coordination compounds have been explored for their interesting magnetic, luminescent, and catalytic properties. bohrium.commdpi.com The specific geometry and electronic properties of the metal complexes can be tuned by modifying the substituents on the aminophenol ligand. mdpi.com

This compound, with its nitrogen and oxygen donor atoms, can act as a bidentate ligand, chelating to a metal center. The sec-butyl group would likely influence the steric environment around the metal, which in turn could affect the catalytic activity or physical properties of the resulting complex. The coordination chemistry of aminophenols is a rich field, with applications ranging from catalysis to materials science, making this compound a potentially valuable ligand for creating novel metal complexes with tailored functions. researchgate.netugm.ac.id

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves chemical transformation without the intervention of living organisms. For 4-Amino-2-(butan-2-yl)phenol, the most significant abiotic pathways are reactions initiated by sunlight and atmospheric oxidants.

Once volatilized, organic compounds in the troposphere are primarily degraded by reacting with photochemically-produced hydroxyl radicals (•OH), often referred to as the "detergent of the atmosphere". The reaction of •OH with aromatic compounds like this compound is expected to be rapid due to the activating nature of the amino and hydroxyl substituents, which increase the electron density of the benzene (B151609) ring, making it susceptible to electrophilic attack. Furthermore, the hydrogen atoms on the amine (-NH2) and hydroxyl (-OH) groups are readily abstractable.

Studies on simpler aminophenols confirm this high reactivity. The calculated atmospheric half-life for p-aminophenol (4-aminophenol) is approximately 3.5 hours, and for m-aminophenol (3-aminophenol), it is about 2 hours. This suggests that this compound is unlikely to persist in the atmosphere for long periods or undergo long-range transport. The primary reaction mechanisms involve either the addition of the •OH radical to the aromatic ring or the abstraction of a hydrogen atom from the -OH or -NH2 groups. The presence of the sec-butyl group may slightly alter the reaction rate but is not expected to prevent degradation.

Table 1: Atmospheric Reaction Rates and Half-Lives for Aminophenol Analogues with Hydroxyl Radicals

| Compound | Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-Life | Source |

| p-Aminophenol | 7.4 x 10⁻¹¹ | ~5 hours (0.144 days) | |

| m-Aminophenol | 2.0 x 10⁻¹⁰ | ~2 hours | |

| 4-Nitrophenol | 8.95 x 10⁻¹³ | ~18 days |

Photolysis is a degradation process driven by the absorption of light. Phenolic compounds can absorb light in the environmental UV spectrum, making direct photolysis a viable degradation pathway. For instance, p-aminophenol, the parent compound of the target molecule, has a maximum UV absorption at 294 nm.

The photolysis of aminophenol-related structures can proceed through various mechanisms. A study on paracetamol, which has a 4-aminophenol (B1666318) core, found that its degradation under UV light occurs predominantly through a photo-Fries rearrangement, with the formation of 4-aminophenol as a minor product. The quantum yield for paracetamol consumption was determined to be 1.0 x 10⁻³. In other experiments, the photolysis of p-aminophenol in the presence of carbon dioxide led to quantitative carboxylation with a high quantum yield of 0.45, indicating that the surrounding chemical matrix can significantly influence photoreactivity. A structurally related herbicide, Dinoseb (2-(butan-2-yl)-4,6-dinitrophenol), is known to be susceptible to decomposition by ultraviolet radiation and has a photolytic half-life of 14-18 days in water under natural sunlight. These findings suggest that this compound is likely susceptible to direct photolysis in sunlit surface waters.

Environmental Compartmentalization and Transport

The distribution of this compound in the environment is governed by its tendency to move between air, water, soil, and living organisms. This transport is influenced by its inherent physical and chemical characteristics.

Volatilization from Soil and Water Systems

Volatilization, the process by which a substance transitions from a liquid or solid state to a gaseous state, is a key factor in its environmental transport. This is largely determined by its vapor pressure and Henry's Law constant.

Adsorption to Environmental Matrices

The tendency of this compound to attach to soil and sediment particles, a process known as adsorption, significantly impacts its mobility in the environment. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Specific experimental Koc values for this compound have not been identified in the available research. However, the octanol-water partition coefficient (Kow), which is related to a chemical's lipophilicity, can provide insight. A predicted XlogP value (an estimate of log Kow) for 4-amino-2-butan-2-ylphenol is 2.6. uni.lu For the related compound p-(sec-butyl)phenol, the log Kow is 3.58. stenutz.eu These values suggest a moderate tendency to partition from water into organic phases, such as the organic matter in soil and sediment. The amino and hydroxyl groups can also interact with charged sites on clay minerals and organic matter, further influencing adsorption. Therefore, it is expected that this compound will exhibit moderate adsorption to environmental matrices, limiting its transport through groundwater but potentially leading to its accumulation in sediment.

Potential for Bioaccumulation in Aquatic Organisms (from a research perspective of transport)

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, including water, food, and sediment. The potential for a substance to be transported into and accumulate within aquatic life is a critical aspect of its environmental risk profile. This potential is often initially assessed using the bioconcentration factor (BCF), which measures uptake from water alone.

Several computational models have been used to estimate the BCF for this compound. The BCFBAF model from the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, predicted a BCF of 205.5 L/kg whole body wet weight. europa.eu This value is below the general regulatory threshold of 2,000, suggesting the compound is not expected to significantly bioaccumulate in the food chain. europa.eu However, other predictive models have generated higher estimates. One prediction from the SciFinder database estimated a BCF of 775, while another from the ACD/I-Lab predictive module estimated a BCF of 947. europa.eu The CompTox Chemistry Dashboard also provided an estimated BCF of 573.05. europa.eu While these estimates vary, they consistently fall below the threshold for a substance to be considered highly bioaccumulative. diva-portal.org

Table 1: Predicted Bioconcentration Factor (BCF) for this compound

| Prediction Model/Source | Estimated BCF Value (L/kg) | Reference |

|---|---|---|

| BCFBAF model (EPI Suite™) | 205.5 | europa.eu |

| Chemspider database / CompTox Chemistry Dashboard | 573.05 | europa.eu |

| SciFinder database | 775 | europa.eu |

| ACD/I-Lab predictive module | 947 | europa.eu |

Identification of Environmental Breakdown Products and Transformation Pathways

The persistence of this compound in the environment is determined by its susceptibility to degradation processes, such as biodegradation and photodegradation, which transform it into other chemical species.

Specific studies detailing the environmental breakdown products and transformation pathways of this compound were not found in the reviewed literature. However, its chemical structure—featuring a phenol (B47542) ring, an amino group, and an alkyl side chain—allows for predictions about its likely degradation pathways based on the known behavior of similar compounds.

Potential Biodegradation Pathways:

Oxidation: The phenol ring is susceptible to oxidative cleavage by microbial enzymes. This is a common pathway for the degradation of phenolic compounds.

Side-Chain Degradation: The butan-2-yl group could be oxidized through various microbial processes, potentially leading to the formation of more polar metabolites. Studies on other phenolic compounds have shown that oxidation of alkyl side chains is a feasible degradation route. researchgate.net

Amine Group Transformation: The amino group can undergo transformations such as deamination, where the amino group is removed from the molecule.

Potential Photodegradation Pathways:

Direct Photolysis: Aromatic compounds like phenols can absorb UV radiation from sunlight, which can lead to chemical transformations. This could involve the cleavage of the C-N bond or oxidation of the phenol ring. Studies on other aromatic amines and phenols show that photolysis can lead to the formation of various photoproducts through processes like deamination and hydroxylation. uc.ptresearchgate.net

Indirect Photolysis: The compound could be degraded by reacting with photochemically generated reactive species in the water, such as hydroxyl radicals. This is a major degradation pathway for many organic pollutants in sunlit surface waters. uc.pt

The breakdown of this compound would likely result in the formation of various intermediate products before eventual mineralization to carbon dioxide, water, and inorganic nitrogen. For example, photodegradation of the related compound triadimefon, which also contains a phenol ring, results in the formation of p-chlorophenol as a major product. uc.pt The degradation of 2,6-dichlorophenol (B41786) can produce dimeric structures. These examples suggest that the transformation of this compound could lead to a variety of smaller, and potentially more or less toxic, breakdown products.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of phenolic compounds like 4-Amino-2-(butan-2-yl)phenol due to its high resolution and sensitivity. Method development focuses on optimizing the separation of the target analyte from potential isomers and matrix components.

Reverse Phase HPLC Applications

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of aminophenols. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is governed by its hydrophobicity, which is influenced by the butan-2-yl group, and its polarity, which is determined by the amino and hydroxyl functional groups.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.netmdpi.comejpmr.comthaiscience.info The pH of the mobile phase is a critical parameter that affects the retention time and peak shape of ionizable compounds like this compound. researchgate.nethplc.eu Controlling the pH with a suitable buffer is essential to ensure the consistent ionization state of the amino and phenolic groups, leading to reproducible results. hplc.eu For the separation of aminophenol isomers, phosphate (B84403) buffers at a pH around 4.85 to 5.5 have been used effectively. researchgate.netejpmr.com A typical starting point for method development could involve a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with the gradient and pH optimized to achieve the best separation. researchgate.netejpmr.comthaiscience.info

A simple isocratic RP-HPLC method for a related compound, 4-aminophenol (B1666318), utilizes a C18 column with a mobile phase of methanol and a 0.01M phosphate buffer at pH 5.0 (30:70 v/v). thaiscience.info Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the analyte, for instance, 243 nm or 285 nm for aminophenols. researchgate.netthaiscience.info

Table 1: Illustrative RP-HPLC Method Parameters for Aminophenol Analysis

| Parameter | Condition | Reference |

| Stationary Phase | C18, 5 µm particle size | ejpmr.comthaiscience.info |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | sielc.comresearchgate.netmdpi.comejpmr.comthaiscience.info |

| Buffer | Phosphate buffer (e.g., 0.01M) | researchgate.netejpmr.comthaiscience.info |

| pH | 4.85 - 5.5 | researchgate.netejpmr.com |

| Detection | UV at 243 nm or 285 nm | researchgate.netthaiscience.info |

| Flow Rate | 1.0 mL/min | researchgate.netejpmr.comthaiscience.info |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS offers high sensitivity and excellent separation efficiency, making it a powerful tool for the analysis of this compound. However, due to the low volatility of this compound, a derivatization step is necessary to convert the polar amino and hydroxyl groups into less polar, more volatile moieties. irjet.netresearchgate.net A direct GC-MS method without derivatization has been reported for 4-aminophenol, but this is not typical for more complex aminophenols. irjet.net

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification and quantification.

A typical GC program would involve an initial hold at a lower temperature, followed by a temperature ramp to elute the derivatized analyte. For example, an initial temperature of 60°C, ramped to 240°C, has been used for the analysis of 4-aminophenol. irjet.net

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) presents an alternative to HPLC for the separation of phenolic compounds and aminophenol isomers. nih.govacs.orgnih.govnih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. acs.org The separation in CE is based on the differential migration of charged species in an electric field.

For the separation of aminophenols, capillary zone electrophoresis (CZE) is often employed. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analytes. nih.gov Aminophenols are optimally separated using a phosphate buffer at pH 5. nih.gov The addition of modifiers to the BGE, such as surfactants in micellar electrokinetic chromatography (MEKC), can further enhance separation selectivity. researchgate.net Detection in CE is commonly performed using UV absorbance or, for higher sensitivity, by coupling with a mass spectrometer (CE-MS). nih.gov The hyphenation of CE with MS through electrospray ionization is particularly useful for analyzing thermally labile and polar compounds like aminophenols. nih.gov

Derivatization Strategies for Enhanced Analysis

Derivatization is a key step in preparing this compound for GC-MS analysis and can also be used to improve its chromatographic behavior or detection in HPLC. researchgate.netresearchgate.netresearchgate.net The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte. nih.gov

Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the -OH and -NH2 groups to form trimethylsilyl (B98337) (TMS) ethers and amines, which are much more volatile. nih.govresearchgate.net The reaction is typically fast and can be completed at room temperature. researchgate.net

Acylation: This involves the reaction of the amino and hydroxyl groups with an acylating agent, such as acetic anhydride (B1165640) or a chloroformate. koreascience.krmdpi.com Acylation also serves to increase volatility and can introduce a chromophore or fluorophore to enhance UV or fluorescence detection in HPLC. For instance, in situ derivatization with acetic anhydride has been successfully used for the GC-MS analysis of various hair dye ingredients, including aminophenol isomers. researchgate.netmdpi.com This method can produce characteristic fragment ions that are useful for identification in mass spectrometry. mdpi.com Isobutylchloroformate is another reagent used to create isobutoxycarbonyl derivatives of phenols for GC-MS analysis. koreascience.kr

Alkylation: This is another strategy to derivatize active hydrogen groups. researchgate.netnih.gov While less common for routine analysis of aminophenols compared to silylation and acylation, it can be an effective method. nih.gov

Table 3: Common Derivatization Reagents for Aminophenols

| Derivatization Method | Reagent | Resulting Derivative | Analytical Technique | Reference |

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) ether/amine | GC-MS | nih.govresearchgate.net |

| Acylation | Acetic Anhydride | Acetyl derivative | GC-MS, HPLC | researchgate.netmdpi.com |

| Acylation | Isobutylchloroformate | Isobutoxycarbonyl derivative | GC-MS | koreascience.kr |

| Alkylation | Methyl Chloroformate (MCF) | Alkylated derivative | GC-MS | nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of 4-Amino-2-(butan-2-yl)phenol is a prerequisite for its extensive study and application. While classical synthetic routes provide a foundation, future research is anticipated to focus on the development of more sophisticated and sustainable pathways.

A plausible and widely applicable approach to synthesize this compound involves a multi-step process commencing with the Friedel-Crafts alkylation of phenol (B47542). This reaction, typically catalyzed by a Lewis acid, introduces the sec-butyl group onto the aromatic ring. cnchemshop.comjk-sci.comresearchgate.net The subsequent step involves the nitration of the resulting 2-(butan-2-yl)phenol to introduce a nitro group at the para-position relative to the hydroxyl group. google.combyjus.com Finally, the reduction of the nitro group yields the desired this compound. mdpi.comrsc.orgacs.org

Future research will likely explore novel catalytic systems for each of these steps to enhance yield, selectivity, and environmental compatibility. For instance, the use of solid acid catalysts or zeolites in Friedel-Crafts alkylation could offer advantages in terms of catalyst recyclability and waste reduction. jk-sci.com Similarly, advancements in regioselective nitration techniques, potentially employing milder and more selective nitrating agents, could improve the efficiency of the second step. nih.govacs.org The final reduction step is a prime candidate for the application of green catalysts, such as supported metal nanoparticles or biocatalysts, to replace traditional reducing agents that generate stoichiometric waste. researchgate.netorganic-chemistry.orgrsc.org

| Step | Reaction | Key Considerations for Future Research |

| 1 | Friedel-Crafts Alkylation of Phenol | Development of reusable solid acid catalysts; improving regioselectivity for ortho-alkylation. |

| 2 | Nitration of 2-(butan-2-yl)phenol | Exploring milder and more selective nitrating agents to minimize side products. |

| 3 | Reduction of 2-(butan-2-yl)-4-nitrophenol | Application of green catalysts (e.g., supported nanoparticles, biocatalysts) for improved sustainability. |

Design of Advanced Functional Materials Incorporating the this compound Core

The unique structural features of this compound, namely the nucleophilic amino group, the acidic hydroxyl group, and the bulky sec-butyl substituent, make it an attractive building block for the design of advanced functional materials.

One promising area of application is in the development of novel antioxidants and polymer stabilizers. Hindered phenols are well-known for their ability to scavenge free radicals, and the introduction of an amino group can enhance this antioxidant activity. mdpi.com The sec-butyl group can improve the solubility of the molecule in organic matrices, making it an effective additive for preventing the oxidative degradation of polymers, lubricants, and other organic materials. google.com Future research could focus on synthesizing and evaluating a range of derivatives of this compound to optimize their antioxidant performance and compatibility with different material systems.

Furthermore, the amino and hydroxyl functionalities provide reactive sites for incorporating this molecule into polymer backbones. This could lead to the development of new classes of high-performance polymers with enhanced thermal stability, and antioxidant properties. The synthesis of new combined phenol/hindered amine stabilizers has been shown to result in higher molecular weight multifunctional stabilizers. cnrs.fr Research in this area would involve the polymerization of this compound with various comonomers to create novel polymeric materials with tailored properties for applications in electronics, aerospace, and automotive industries.

| Material Class | Potential Application | Key Research Focus |

| Antioxidants | Polymer stabilization, lubricant additives | Structure-activity relationship studies, optimization of solubility and performance. |

| High-Performance Polymers | Thermally stable resins, functional coatings | Synthesis of novel copolymers, characterization of material properties. |

| Curing Agents | Epoxy resins | Investigation of curing kinetics and the properties of the resulting thermosets. |

Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic processes. Future research in this area will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

The nitration of 2-(butan-2-yl)phenol is a key step in the synthesis of the target molecule. The directing effects of the hydroxyl and sec-butyl groups, as well as the reaction conditions, will influence the regioselectivity of this electrophilic aromatic substitution reaction. colab.wsmasterorganicchemistry.comquora.com Detailed kinetic studies, coupled with computational modeling, can provide insights into the transition states and reaction pathways, enabling the optimization of conditions to favor the formation of the desired 4-nitro isomer. The mechanism of nitration of phenols can be complex, potentially involving nitrosation followed by oxidation. colab.wsyoutube.com

Similarly, the catalytic reduction of the nitro group is a complex process involving the adsorption of the substrate onto the catalyst surface and the transfer of hydrogen atoms. rsc.orgacs.orgnih.gov Mechanistic studies can help in understanding the role of the catalyst support, the nature of the active sites, and the influence of the sec-butyl group on the reaction kinetics. This knowledge can guide the design of more active and selective catalysts for this transformation.

| Reaction | Mechanistic Aspect to Investigate | Potential Research Methods |

| Nitration of 2-(butan-2-yl)phenol | Regioselectivity, role of catalyst, reaction intermediates. | Kinetic studies, in-situ spectroscopy, DFT calculations. |

| Catalytic Reduction of 2-(butan-2-yl)-4-nitrophenol | Catalyst-substrate interactions, reaction kinetics, effect of substituents. | Isotope labeling studies, surface science techniques, kinetic modeling. |

Sustainable Chemistry Approaches in Aminophenol Research

The principles of green chemistry are increasingly influencing the direction of chemical research and development. Future investigations into the chemistry of this compound will undoubtedly be guided by the need for more sustainable and environmentally benign processes.

A key focus will be on the development of catalytic methods that replace stoichiometric reagents. This is particularly relevant for the reduction of the nitro group, where traditional methods often employ metals that are difficult to remove from the product. acsgcipr.org The use of heterogeneous catalysts, which can be easily separated and recycled, is a promising alternative. researchgate.netrsc.org Research into novel catalytic materials, such as metal nanoparticles supported on sustainable materials or metal-organic frameworks, is expected to yield highly efficient and reusable catalysts for this transformation.

| Sustainable Approach | Application in this compound Chemistry | Key Research Directions |

| Heterogeneous Catalysis | Nitro group reduction, Friedel-Crafts alkylation. | Development of recyclable catalysts from abundant metals, use of sustainable supports. |

| Biocatalysis | Selective synthesis of aminophenols. | Enzyme discovery and engineering for nitration and amination reactions. |

| Flow Chemistry | Continuous production processes. | Integration of catalytic and biocatalytic steps in a continuous flow system. |

Q & A

Basic: What synthetic strategies are effective for preparing 4-Amino-2-(butan-2-yl)phenol, and how do reaction parameters impact yield?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Nitration of phenol derivatives to introduce nitro groups at the para position, followed by reduction (e.g., catalytic hydrogenation with Pd/C) to form 4-aminophenol intermediates .

- Step 2: Alkylation of the amino group using butan-2-yl derivatives (e.g., butan-2-ol or halides) under acidic or basic conditions. For regioselectivity, steric and electronic effects must be controlled; bulky substituents may favor para-substitution .

- Optimization: Yields (70–80%) depend on solvent polarity, temperature (e.g., 60–80°C for alkylation), and catalyst choice. Continuous flow systems improve reproducibility in industrial settings .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, butan-2-yl CH₃/CH₂ groups) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 179.1) and fragmentation patterns .

- X-ray Crystallography: SHELX software (via SHELXL refinement) resolves hydrogen-bonding networks and stereochemistry in crystal structures .

- IR Spectroscopy: Detects phenolic O–H (3200–3600 cm⁻¹) and amine N–H (3300–3500 cm⁻¹) stretches .

Advanced: How does stereochemistry at the butan-2-yl group influence biological interactions?

Methodological Answer:

- Enantiomer-Specific Activity: (R)- and (S)-butan-2-yl isomers exhibit differential binding to biological targets. For example, (R)-enantiomers of similar compounds show higher affinity for acetylcholinesterase reactivation .

- Method: Chiral HPLC or enzymatic resolution separates enantiomers. Biological assays (e.g., IC₅₀ measurements) compare efficacy, while molecular docking simulations (e.g., AutoDock Vina) rationalize stereochemical preferences .

Advanced: What computational approaches model the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): The Colle-Salvetti correlation-energy functional (LSDA/6-31G** basis set) calculates HOMO-LUMO gaps, partial charges, and electrostatic potential maps, aiding in reactivity predictions .

- Molecular Dynamics (MD): Simulates solvent interactions and conformational flexibility. For example, AMBER force fields model aqueous solubility .

Advanced: How to address discrepancies between experimental and computational hydrogen-bonding data?

Methodological Answer:

- Case Study: If X-ray crystallography (via SHELXL ) shows intramolecular H-bonds absent in DFT models, re-evaluate solvent effects or basis set limitations.

- Validation: Use graph-set analysis (as in Etter’s rules) to classify H-bond motifs (e.g., R₂²(8) rings) and compare with computed geometries .

Advanced: What challenges arise in optimizing regioselectivity during alkylation?

Methodological Answer:

- Competing Pathways: Alkylation of 4-aminophenol may yield ortho/para isomers. Steric hindrance from the butan-2-yl group favors para-substitution, but acidic conditions can protonate the amine, altering reactivity .

- Mitigation: Use protecting groups (e.g., acetyl for –NH₂) to direct alkylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.